molecular formula C8H14N4S B12221996 5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

Cat. No.: B12221996
M. Wt: 198.29 g/mol
InChI Key: UMFZOJLAVOSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring fused with a piperazine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is unique due to its specific combination of the piperazine and thiadiazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

5-methyl-2-piperazin-1-yl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C8H14N4S/c1-7-6-13-8(11-10-7)12-4-2-9-3-5-12/h9H,2-6H2,1H3

InChI Key

UMFZOJLAVOSHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(SC1)N2CCNCC2

Origin of Product

United States

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